molecular formula C8H10N2O B590216 Methyl 6-methylpicolinimidate CAS No. 129821-92-7

Methyl 6-methylpicolinimidate

Número de catálogo B590216
Número CAS: 129821-92-7
Peso molecular: 150.181
Clave InChI: WSBUTZAETFXDTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of Methyl 6-methylpicolinimidate involves a stereoselective amination of thioethers . A specific example of a synthesis process involves the mixture of this compound and (1S)-1-amino-2-methyl-1-phenylpropan-2-ol in chlorobenzene, with the addition of a drop of concentrated HCl. The mixture is then stirred at 80 °C for 16 hours .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H10N2O . The compound has a molecular weight of 150.18 g/mol . The InChI representation of the molecule is InChI=1S/C8H10N2O/c1-6-4-3-5-7 (10-6)8 (9)11-2/h3-5,9H,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 150.079312947 g/mol . The topological polar surface area of the compound is 46 Ų .

Aplicaciones Científicas De Investigación

  • HI-6 for Organophosphate Poisoning : HI-6, an oxime similar in structure to Methyl 6-methylpicolinimidate, has been found effective in reactivating acetylcholinesterase inhibited by organophosphates like soman and sarin. This suggests potential applications in treatments against chemical warfare agents or pesticides (Clement, 1982).

  • Pharmacokinetics of HI-6 : Another study on HI-6 explored its pharmacokinetics in rats, indicating its capability to reach the brain in sufficient amounts to reactivate inhibited brain acetylcholinesterase. This is significant for treating poisoning with nerve agents (Cassel et al., 1997).

  • Acetylcholinesterase Reactivators : Research on the efficacy of combining acetylcholinesterase reactivators like HI-6 and obidoxime suggests improved treatment for organophosphate poisoning, highlighting the importance of chemical interactions in therapeutic development (Clement et al., 2004).

  • Anticancer Potential of Pyrimidine Derivatives : A study on 4-methyl-6-morpholinopyrimidine derivatives indicates their potential as anticancer agents, showcasing the antiproliferative activities and apoptosis induction in cancer cells. This suggests a possible research direction for this compound in oncology (Gaonkar et al., 2018).

  • N-Methyl-picolinamide Derivatives in Cancer Treatment : A study synthesized N-methylpicolinamide-4-thiol derivatives, evaluating their anti-proliferative activities on human cancer cell lines. This research points towards the potential of such compounds in developing antitumor agents (Huang et al., 2012).

  • Red Blood Cell Interaction with Picolinate Compounds : The interaction of picolinate compounds with red blood cells and hemoglobin, as studied in compounds like 6-methylpicolinate, highlights the importance of these interactions in the development of potential anti-diabetic treatments (Sanna et al., 2014).

  • Structure-Based Drug Design : Research into the design and synthesis of lipophilic quinazolines, similar in structure to this compound, emphasizes the importance of structure-based drug design in developing inhibitors for dihydrofolate reductases, with potential applications in antitumor therapy (Gangjee et al., 1998).

  • 6-Methyluracil Derivatives as Acetylcholinesterase Inhibitors : A study on 6-methyluracil derivatives shows their potential as bifunctional acetylcholinesterase inhibitors, indicating possible applications in treating Alzheimer's disease (Semenov et al., 2015).

Propiedades

IUPAC Name

methyl 6-methylpyridine-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-4-3-5-7(10-6)8(9)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBUTZAETFXDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of 2-cyano-6-methylpyridine (30 g) and methanol (300 ml) was added 28% sodium methoxide solution in methanol (14.7 g). After the solution was left to stand for 3 hours, acetic acid (4.6 g) was added thereto, followed by concentration under reduced pressure. The resultant residue was dissolved in ether (300 ml) and washed with water (100 ml). After the extract was dried over anhydrous magnesium sulfate, it was concentrated under reduced pressure to obtain methyl 6-methyl-2-picoline imidate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.